![molecular formula C21H16ClN5O3S B2946750 2-((3-(4-氯苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)-N-(2,3-二氢苯并[b][1,4]二噁英-6-基)乙酰胺 CAS No. 852373-30-9](/img/structure/B2946750.png)
2-((3-(4-氯苯基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)硫代)-N-(2,3-二氢苯并[b][1,4]二噁英-6-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups, including a triazolo[4,3-b]pyridazine ring, a chlorophenyl group, a thioacetamide group, and a dihydrobenzo[b][1,4]dioxin ring. Compounds with similar structures are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the triazolo[4,3-b]pyridazine ring, followed by the introduction of the chlorophenyl and dihydrobenzo[b][1,4]dioxin groups. The thioacetamide group could be introduced in the final step .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a triazolo[4,3-b]pyridazine ring, which is a heterocyclic compound containing nitrogen atoms. This ring is attached to a chlorophenyl group, a thioacetamide group, and a dihydrobenzo[b][1,4]dioxin ring .科学研究应用
Cancer Therapeutics
Compounds with the [1,2,4]triazolo[4,3-b]pyridazin moiety have been investigated for their potential as cancer therapeutics . They have shown promise as inhibitors of c-Met kinase, which plays a crucial role in cancer cell growth and metastasis . The related compound 22i, for instance, exhibited excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa .
Anticancer Agent Development
The triazolo[4,3-b]pyridazin scaffold is also being explored in the design and synthesis of novel anticancer agents. These agents are evaluated for their cytotoxic activities against human cancer cell lines, aiming to develop more effective and selective cancer treatments .
PCAF Inhibitors
1,2,4-Triazolo[4,3-c]quinazolines, which share a similar structure to the compound , have been studied as potential PCAF inhibitors with anticancer activity . By inhibiting PCAF, these compounds could potentially suppress cancer cell proliferation.
Antimicrobial Activities
Some derivatives of the 1,2,4-triazolo[4,3-b]pyridazin class have shown antimicrobial activities. For example, certain compounds have displayed good to moderate activities against test microorganisms, including bacteria such as Escherichia coli and Klebsiella pneumoniae .
Chemical Synthesis and Procurement
The compound and its derivatives are available for purchase and can be used in chemical synthesis and research. They serve as important intermediates or reference compounds in the development of other chemical entities .
Oxidative Injury Prevention
Triazoles, in general, are significant compounds in cancer prevention due to their ability to reduce or eliminate free radicals, thereby protecting cells against oxidative injury .
未来方向
作用机制
Target of Action
The primary target of this compound is DNA . The compound is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline, which has been shown to intercalate DNA .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA. This can disrupt the DNA structure and interfere with processes such as replication and transcription .
Biochemical Pathways
Given its dna intercalation activity, it can be inferred that the compound may affect pathways involvingDNA replication and transcription .
Pharmacokinetics
Similar compounds have been evaluated for their in silico admet profiles .
Result of Action
The compound’s DNA intercalation activity can lead to disruption of DNA structure and interference with processes such as replication and transcription . This can result in cell death, which explains the compound’s anti-proliferative activity against cancer cell lines .
属性
IUPAC Name |
2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN5O3S/c22-14-3-1-13(2-4-14)21-25-24-18-7-8-20(26-27(18)21)31-12-19(28)23-15-5-6-16-17(11-15)30-10-9-29-16/h1-8,11H,9-10,12H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPGVOPKCSCVNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN4C(=NN=C4C5=CC=C(C=C5)Cl)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。